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Compound of Interest

Compound Name: 2-Amino-4-bromo-6-chlorophenol

Cat. No.: B1529774 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-bromo-6-
chlorophenol

This technical guide provides a comprehensive overview of the spectroscopic profile of 2-
Amino-4-bromo-6-chlorophenol (CAS No: 179314-60-4).[1] Intended for researchers,

chemists, and drug development professionals, this document moves beyond a simple data

repository. It offers a predictive analysis grounded in established spectroscopic principles and

data from structurally analogous compounds. We will explore the anticipated Nuclear Magnetic

Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)

spectroscopic data. Furthermore, this guide details robust, self-validating experimental

protocols for acquiring this data, explaining the causality behind critical parameter choices to

ensure data integrity and reproducibility.

Molecular Profile and Synthetic Considerations
2-Amino-4-bromo-6-chlorophenol is a halogenated aminophenol with a molecular formula of

C₆H₅BrClNO and a molecular weight of 222.47 g/mol .[2][3] Its structure, featuring amino,

hydroxyl, bromo, and chloro substituents on a benzene ring, creates a unique electronic

environment that makes it a valuable intermediate in organic synthesis.[4]

Table 1: Physicochemical Properties of 2-Amino-4-bromo-6-chlorophenol
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Property Value Source(s)

IUPAC Name
2-amino-4-bromo-6-

chlorophenol
[2]

CAS Number 179314-60-4 [1]

Molecular Formula C₆H₅BrClNO [1]

Molecular Weight 222.47 g/mol [3]

Melting Point 83-87 °C

Appearance Solid

InChI Key
ISKCLWHHJKNMKI-

UHFFFAOYSA-N
[1]

A common synthetic route to this compound involves a two-step process starting from 2-bromo-

4-chlorophenol. The first step is the nitration of the phenol ring, typically using a mixture of

concentrated nitric and sulfuric acids. The resulting nitro-intermediate is then reduced to the

primary amine, yielding the target molecule.[4] Rigorous spectroscopic characterization is

essential to confirm the success of this synthesis and to verify the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Amino-4-bromo-6-chlorophenol, both ¹H and ¹³C NMR are

indispensable.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and

exchangeable protons from the -NH₂ and -OH groups.[4] The chemical shifts of the aromatic

protons are influenced by the electronic effects of all four substituents. The electron-donating

amino and hydroxyl groups will shield the ring protons, while the electron-withdrawing halogens

will deshield them.

Rationale for Experimental Choices:
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Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity

effectively solubilizes the phenol, and its hydrogen-bonding capabilities slow down the

exchange rate of the -OH and -NH₂ protons, often allowing them to be observed as broader,

distinct signals. In contrast, solvents like CDCl₃ might lead to very broad or unobservable

exchangeable proton signals.

Frequency: A high-field instrument (e.g., 500 MHz) is recommended to achieve better signal

dispersion, which is crucial for resolving the coupling between the aromatic protons.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~9.5 - 10.5 Broad Singlet 1H -OH

Phenolic proton,

chemical shift is

concentration

and temperature

dependent.

~7.30 Doublet 1H H-5

Deshielded by

adjacent chlorine

and para

bromine.

~6.95 Doublet 1H H-3

Shielded by

adjacent amino

group.

~5.0 - 6.0 Broad Singlet 2H -NH₂

Amino protons,

chemical shift is

variable.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as the

substitution pattern removes all symmetry. The chemical shifts are highly dependent on the

attached substituent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1529774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale

~145.0 C-1 (C-OH)
Attached to the electronegative

oxygen atom.

~138.0 C-2 (C-NH₂)
Influenced by the electron-

donating amino group.

~128.5 C-5

Attached to a proton and

influenced by adjacent

halogens.

~125.0 C-3
Attached to a proton and

influenced by the amino group.

~118.0 C-6 (C-Cl)
Attached to the electronegative

chlorine atom.

~110.0 C-4 (C-Br)

Attached to the electronegative

bromine atom; exhibits a lower

shift than C-Cl due to the

heavy atom effect.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Accurately weigh approximately 10-15 mg of 2-Amino-4-bromo-6-
chlorophenol and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the instrument to

ensure high magnetic field homogeneity.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.

Set a spectral width of approximately 16 ppm.

Use a 30° pulse angle and a relaxation delay of 2 seconds.
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Acquire at least 16 scans for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set a spectral width of approximately 240 ppm.

Use a 45° pulse angle and a relaxation delay of 2 seconds.

Acquire at least 1024 scans.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak

of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

NMR Workflow Diagram
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Caption: Workflow for NMR spectroscopic analysis.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum
For 2-Amino-4-bromo-6-chlorophenol (MW = 222.47 g/mol ), the mass spectrum will show a

characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine

(⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a cluster of

peaks for the molecular ion:

[M]⁺: m/z ~221 (for ⁷⁹Br and ³⁵Cl)

[M+2]⁺: m/z ~223 (for ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) - expected to be the most intense peak in the

cluster.

[M+4]⁺: m/z ~225 (for ⁸¹Br and ³⁷Cl)

High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₆H₅BrClNO

with a calculated exact mass of approximately 220.9243 Da.[2]

Experimental Protocol for ESI-MS
Rationale for Experimental Choices:

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar

molecules like phenols, minimizing fragmentation and ensuring the observation of the

molecular ion. It can be run in both positive and negative ion modes.

Instrumentation: A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or

Orbitrap mass spectrometer is ideal for accurate mass measurements, which are critical for

formula confirmation.

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable

solvent like methanol or acetonitrile.
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Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10

µL/min).

MS Parameters (Positive Ion Mode):

Capillary Voltage: 3.5 - 4.5 kV

Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray.

Drying Gas (N₂): Set to a temperature of 250-350 °C.

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the presence of

one bromine and one chlorine atom. Use the accurate mass measurement to confirm the

elemental composition.

Mass Spectrometry Workflow Diagram
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Caption: Workflow for Mass Spectrometry analysis.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2-Amino-4-bromo-6-chlorophenol will show characteristic absorption bands for the O-H,

N-H, and C-H bonds, as well as absorptions related to the aromatic ring.

Table 4: Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3400 - 3500 Medium, Broad O-H Stretching

3300 - 3400 Medium, Two Bands N-H
Asymmetric &

Symmetric Stretching

3000 - 3100 Weak Aromatic C-H Stretching

1500 - 1600 Medium-Strong C=C
Aromatic Ring

Stretching

1310 - 1360 Strong C-N Stretching

1180 - 1260 Strong C-O Stretching

800 - 900 Strong C-H Out-of-plane Bending

600 - 800 Medium-Strong C-Cl, C-Br Stretching

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Phenolic compounds typically exhibit strong absorption bands in the UV region. The presence

of the amino group (an auxochrome) and halogens will cause shifts in the absorption maxima

compared to unsubstituted phenol.

Rationale for Experimental Choices:

Solvent: Ethanol or methanol are common choices as they are transparent in the relevant

UV range and can solubilize the analyte.
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Prediction: Based on data for similar compounds like 2-amino-4-chlorophenol and 2-

aminophenol, absorption maxima (λ_max) are expected around 220-240 nm and 280-300

nm, corresponding to π→π* transitions within the benzene ring.[5][6]

Conclusion
The spectroscopic characterization of 2-Amino-4-bromo-6-chlorophenol is a critical step in its

synthesis and application. This guide provides a detailed predictive framework for its ¹H NMR,

¹³C NMR, Mass Spectrometry, IR, and UV-Vis data. By following the outlined experimental

protocols, researchers can acquire high-quality, reliable data to confirm the structure and purity

of this versatile chemical intermediate. The emphasis on the rationale behind experimental

choices aims to empower scientists to adapt these methods to their specific instrumentation

and research goals, ensuring robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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